(2S)-2-Methyl-1-hexanol (2S)-2-Methyl-1-hexanol (2S)-2-Methyl-1-hexanol is a natural product found in Cataglyphis diehlii, Cataglyphis nodus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17984125
InChI: InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol

(2S)-2-Methyl-1-hexanol

CAS No.:

Cat. No.: VC17984125

Molecular Formula: C7H16O

Molecular Weight: 116.20 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Methyl-1-hexanol -

Specification

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
IUPAC Name (2S)-2-methylhexan-1-ol
Standard InChI InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Standard InChI Key LCFKURIJYIJNRU-ZETCQYMHSA-N
Isomeric SMILES CCCC[C@H](C)CO
Canonical SMILES CCCCC(C)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2S)-2-Methyl-1-hexanol features a six-carbon backbone with a methyl group branching at the second carbon and a hydroxyl group at the terminal position. Its IUPAC name, (2S)-2-methylhexan-1-ol, reflects its stereochemistry, where the chiral center at C2 adopts an S-configuration . The compound’s structure is represented by the SMILES notation CCCC[C@H](C)CO\text{CCCC[C@H](C)CO} , and its InChIKey identifier is LCFKURIJYIJNRU-ZETCQYMHSA-N\text{LCFKURIJYIJNRU-ZETCQYMHSA-N} .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H16O\text{C}_7\text{H}_{16}\text{O}
Molecular Weight116.20 g/mol
CAS Registry Number66050-99-5
SMILESCCCC[C@H](C)CO\text{CCCC[C@H](C)CO}
InChIKeyLCFKURIJYIJNRU-ZETCQYMHSA-N

Stereochemical Considerations

The S-configuration at C2 distinguishes this enantiomer from its R-counterpart, (2R)-2-methyl-1-hexanol (CAS: 66050-98-4) . Chirality influences its interactions in asymmetric synthesis and biological systems, as enzymes and receptors often exhibit stereoselectivity .

Physicochemical Properties

Thermodynamic and Physical Constants

Experimental data from NIST and PubChem reveal critical physical properties:

Table 2: Physical Properties of (2S)-2-Methyl-1-Hexanol

PropertyValueMethod/Source
Boiling Point168–169°C (754 Torr)PubChem
Density0.818 ± 0.06 g/cm³ (20°C)ChemSynthesis
Refractive Index1.429 (589.3 nm, 20°C)PubChem
Flash Point61.8 ± 6.5°CPubChem
Melting Point-30.45°C (estimate)ChemSynthesis

The compound’s low melting point and moderate boiling point align with trends observed in branched alcohols, where branching reduces intermolecular van der Waals forces compared to linear isomers .

Nuclear Magnetic Resonance (NMR)

While specific NMR data for (2S)-2-methyl-1-hexanol are scarce in publicly available literature, analogous alcohols exhibit characteristic 1H^1\text{H}-NMR signals:

  • δ 0.8–1.0 ppm: Methyl groups adjacent to the chiral center.

  • δ 1.2–1.6 ppm: Methylene protons in the alkyl chain.

  • δ 3.5–3.7 ppm: Hydroxyl-bearing terminal methylene .

Infrared (IR) Spectroscopy

The IR spectrum likely shows a broad O–H stretch near 3300 cm⁻¹ and C–O stretches around 1050–1150 cm⁻¹, consistent with primary alcohols .

Synthesis and Production

Hydroboration-Oxidation of Alkenes

(2S)-2-Methyl-1-hexanol can be synthesized via hydroboration-oxidation of 1-hexene derivatives. This anti-Markovnikov addition reaction proceeds with syn stereochemistry, yielding the alcohol with high regioselectivity . For example, hydroboration of 2-methyl-1-pentene with borane (BH3\text{BH}_3) followed by oxidation with H2O2/NaOH\text{H}_2\text{O}_2/\text{NaOH} generates the target alcohol .

Catalytic Methods

Recent advances highlight the use of heterogeneous catalysts for greener synthesis. Patankar and Yadav (2017) demonstrated a Cu/Mg/Al mixed metal oxide catalyst for converting n-propanal into 2-methyl-1-pentanol, a homolog of (2S)-2-methyl-1-hexanol . This cascade process involves aldol condensation followed by hydrogenation, offering a scalable route with >80% yield .

Table 3: Comparison of Synthesis Methods

MethodReactantsCatalystYieldReference
Hydroboration-Oxidation2-Methyl-1-penteneBH3\text{BH}_3~75%
Catalytic Aldol Condensationn-PropanalCu/Mg/Al Oxide>80%

Applications and Industrial Relevance

Fragrance and Flavor Industry

(2S)-2-Methyl-1-hexanol is reported in the pheromone blends of Cataglyphis ants , suggesting potential as a bioactive compound in insect attractants. Its fruity, floral odor profile makes it a candidate for synthetic fragrances, though commercial use remains exploratory .

Polymer Science

As a branched alcohol, it may serve as a chain terminator in polycondensation reactions, analogous to 2-ethylhexanol’s role in phthalate plasticizer production . The methyl branch disrupts crystallinity, enhancing flexibility in polymers like polyvinyl chloride (PVC) .

Solvent and Reaction Medium

With a boiling point of 168°C and moderate polarity, it acts as a high-boiling solvent in coatings and resins, though its adoption lags behind established solvents like 2-ethylhexanol .

Future Research Directions

  • Enantioselective Catalysis: Developing asymmetric hydrogenation routes to optimize (2S)-enantiomer yield .

  • Biocatalytic Production: Exploring lipase-mediated transesterification for sustainable synthesis .

  • Toxicological Profiling: Comprehensive studies to establish occupational exposure limits .

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